Trichloro-2-cyclobuten-1-one

Description

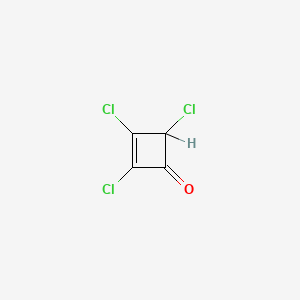

Trichloro-2-cyclobuten-1-one is a chlorinated cyclic ketone with a strained cyclobutene ring system. Its molecular formula is C₄Cl₃O, featuring three chlorine substituents and a ketone group at the 1-position of the cyclobutene ring. This compound is of interest in organic synthesis due to its unique reactivity stemming from ring strain and electron-withdrawing substituents. Key properties include:

- Molecular weight: 181.42 g/mol (calculated).

- CAS number: Not explicitly listed in the provided evidence.

- Reactivity: The ketone group and chlorine atoms enhance electrophilicity, making it susceptible to nucleophilic attacks.

While specific data on this compound is absent in the provided evidence, its structural analogs (e.g., cyclobutanone, chlorinated cyclobutenes) suggest applications in pharmaceuticals, agrochemicals, and polymer precursors .

Properties

CAS No. |

78099-58-8 |

|---|---|

Molecular Formula |

C4HCl3O |

Molecular Weight |

171.40 g/mol |

IUPAC Name |

2,3,4-trichlorocyclobut-2-en-1-one |

InChI |

InChI=1S/C4HCl3O/c5-1-2(6)4(8)3(1)7/h2H |

InChI Key |

IAFSBPAKGGVODH-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=C(C1=O)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Process

| Step Number | Reaction Description | Key Conditions | Notes |

|---|---|---|---|

| 1. Reaction of hexachlorobutadiene with morpholine | Hexachlorobutadiene reacts with excess morpholine (molar ratio ~6:1) in an aromatic hydrocarbon solvent | Temperature: 110–120 °C; Solvent: toluene preferred; Reaction time: several hours | Aromatic solvent and temperature control prevent violent exothermic decomposition and improve yield and purity |

| 2. Conversion to 3-morpholinothis compound | The intermediate 1,1,3-trichloro-2,4,4-trimorpholinobutadiene is converted by heating in buffered aqueous solution | Temperature: ~60 °C; pH: 4.0–7.0 (optimal ~4.8); Buffer: sodium acetate and acetic acid | Buffer presence prevents formation of undesired by-products that cannot be converted to squaric acid |

| 3. Hydrolysis to squaric acid (final step) | Hydrolysis of 3-morpholinothis compound under reflux with strong acid | Acid: hydrochloric or sulfuric acid; Reflux conditions | This step converts the trichloro-cyclobutenone intermediate into squaric acid |

Detailed Reaction Insights

First Step (Formation of Morpholinobutadiene Intermediate):

The reaction between hexachlorobutadiene and morpholine is carried out in an aromatic hydrocarbon solvent such as toluene, ethylbenzene, or xylenes. Maintaining the temperature strictly between 110 °C and 120 °C is crucial to avoid violent, highly exothermic decomposition. This controlled environment leads to increased yields of the desired intermediate while minimizing impurities and side reactions.Second Step (Cyclization and Buffering):

The conversion of 1,1,3-trichloro-2,4,4-trimorpholinobutadiene to 3-morpholinothis compound requires careful pH control. Using a buffer system (sodium acetate and acetic acid) to maintain pH between 4.0 and 7.0, preferably around 4.8, during heating (~60 °C) for approximately 16 hours results in excellent yields. Unbuffered conditions tend to produce major by-products that cannot be converted into squaric acid.Third Step (Hydrolysis):

The final hydrolysis step involves treating 3-morpholinothis compound with a strong acid such as hydrochloric acid or sulfuric acid under reflux. This step cleaves the morpholine substituents and introduces hydroxyl groups, yielding squaric acid. This step confirms the identity and purity of the this compound intermediate.

Research Findings and Analysis

Yield and Purity Improvements

The process improvements described in patent US4104308A emphasize that:

- The use of aromatic hydrocarbon solvents and strict temperature control in the first step prevents violent exothermic reactions and enhances the purity of the intermediate compounds.

- Buffering during the cyclization step significantly improves the selectivity for 3-morpholinothis compound, preventing formation of non-hydrolyzable by-products.

- These optimizations lead to higher overall yields of squaric acid, indirectly confirming the efficient formation of this compound as an intermediate.

Comparative Solvent Effects

- Toluene is preferred as the aromatic solvent due to its optimal boiling point and inertness.

- Other aromatic hydrocarbons like ethylbenzene and xylenes are also effective but may alter reaction kinetics slightly.

- Benzene can be used but at lower temperatures, which is less advantageous for yield and purity.

pH Buffering Significance

- Buffering the reaction mixture during the cyclization step at pH 4.0–7.0 (optimal 4.8) with sodium acetate/acetic acid prevents the formation of a major undesired compound.

- This buffering step is essential for the successful preparation of this compound and subsequent conversion to squaric acid.

Summary Table of Preparation Method Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Starting materials | Hexachlorobutadiene and morpholine (6:1) | Morpholine excess ensures complete reaction |

| Solvent | Toluene (preferred) | Aromatic hydrocarbon solvent |

| Temperature (Step 1) | 110–120 °C | Prevents violent decomposition |

| Temperature (Step 2) | ~60 °C | Cyclization under buffered conditions |

| pH (Step 2) | 4.0–7.0 (optimal 4.8) | Buffered with sodium acetate/acetic acid |

| Reaction time (Step 2) | ~16 hours | Ensures complete conversion |

| Hydrolysis (Step 3) | Reflux with strong acid (HCl or H2SO4) | Converts intermediate to squaric acid |

Chemical Reactions Analysis

Types of Reactions: Trichloro-2-cyclobuten-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are often used.

Substitution: Nucleophiles like and can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes , while reduction can produce alcohols .

Scientific Research Applications

Trichloro-2-cyclobuten-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trichloro-2-cyclobuten-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzyme activity or the modification of protein structures. The exact pathways and molecular targets depend on the specific context of its use .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Trichloro-2-cyclobuten-1-one with structurally related compounds:

Key Findings from Research

- Ring Strain Effects: Cyclobutane derivatives exhibit significant ring strain (~110 kJ/mol), but substitution with electronegative groups (e.g., Cl, ketone) increases reactivity. This compound’s strain and electron-withdrawing groups make it more reactive than cyclobutanone .

- Thermal Stability: this compound is less stable than cyclobutanone due to chlorine-induced destabilization. Studies on chlorinated cyclobutenes suggest decomposition temperatures <100°C, whereas cyclobutanone remains stable up to 200°C.

- Synthetic Utility : The ketone group in this compound enables carbonyl chemistry (e.g., Grignard reactions), while chlorine atoms facilitate nucleophilic substitution. This contrasts with 1,2-dichlorocyclobutene, which primarily undergoes cycloadditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.